molecular formula C19H14ClF2N3O2 B2447070 2-chloro-6-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide CAS No. 921530-76-9

2-chloro-6-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide

Cat. No.: B2447070
CAS No.: 921530-76-9
M. Wt: 389.79
InChI Key: PAUCPAFOKIVDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for its core pyridazinone structure. Pyridazinone derivatives are a well-studied class of compounds known to exhibit a wide spectrum of biological activities, including antioxidant, antibacterial, antifungal, and anti-cancer properties . The molecule features a benzamide group linked via an ethyl chain to a 3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine moiety. This specific architecture, incorporating halogen atoms (chlorine and fluorine), is often explored to optimize a compound's physicochemical properties and its interaction with biological targets. The fluorophenyl-substituted pyridazinone core is a key structural feature in compounds investigated for their potential pharmacologic effects . In research settings, this compound serves as a valuable chemical intermediate or a potential lead compound for developing novel therapeutic agents. Its mechanism of action is likely multifaceted and dependent on the specific research context, but pyridazinone derivatives have been reported to function as inhibitors for various enzymes, such as D-amino-acid oxidase (DAAO), which is a target in neurological disorder research , and phosphodiesterase 4 (PDE4) . Researchers utilize this compound in bioactivity screening, structure-activity relationship (SAR) studies, and target validation. The product is provided for laboratory research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O2/c20-14-2-1-3-15(22)18(14)19(27)23-10-11-25-17(26)9-8-16(24-25)12-4-6-13(21)7-5-12/h1-9H,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUCPAFOKIVDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-6-Fluorobenzoic Acid Derivatives

The benzamide moiety originates from 2-chloro-6-fluorobenzoic acid, which is typically synthesized via oxidation of 2-chloro-6-fluorotoluene. Chromyl chloride (CrO₂Cl₂) serves as the oxidizing agent, converting the methyl group to a carbonyl functionality. Subsequent hydrolysis yields the corresponding benzoic acid. Alternative oxidation methods employing potassium permanganate (KMnO₄) in acidic or alkaline media have also been documented, though chromyl chloride remains preferred for its higher selectivity.

Table 1: Oxidation Methods for 2-Chloro-6-Fluorobenzoic Acid Synthesis

Reagent Conditions Yield (%) Purity (%)
CrO₂Cl₂ 60°C, 4 h 85 98
KMnO₄ (H₂SO₄) Reflux, 6 h 72 95
KMnO₄ (NaOH) 80°C, 5 h 68 93

The acid chloride derivative is then prepared using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], with catalytic dimethylformamide (DMF) to accelerate the reaction. This intermediate is critical for subsequent amide bond formation.

Construction of the 3-(4-Fluorophenyl)-6-Oxo-1,6-Dihydropyridazine Core

The pyridazinone ring is synthesized via cyclocondensation of hydrazine with a 1,4-diketone precursor. For 3-(4-fluorophenyl)-substituted derivatives, 4-fluorophenylglyoxal is reacted with methyl vinyl ketone under acidic conditions to form the diketone intermediate. Hydrazine hydrate then induces cyclization, yielding the 6-oxo-1,6-dihydropyridazine framework.

Key Reaction:
$$
\text{4-Fluorophenylglyoxal} + \text{Methyl vinyl ketone} \xrightarrow{\text{HCl, EtOH}} \text{1,4-Diketone} \xrightarrow{\text{N₂H₄·H₂O}} \text{3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine}
$$

Phosphorus oxychloride (POCl₃) is employed to convert hydroxyl groups to chlorides in related pyridazinone syntheses, though this step is omitted here due to the presence of the oxo group.

Amide Bond Formation

The final step involves coupling 2-chloro-6-fluorobenzoyl chloride with the ethylamine-functionalized pyridazinone. Carbodiimide-based coupling reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) are employed in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (Et₃N) neutralizes generated HCl, preventing acid-induced degradation.

Mechanistic Pathway:

  • Activation of the carboxylic acid as an O-acylisourea intermediate via EDC.
  • Nucleophilic attack by the ethylamine’s primary amine group.
  • HOBt mitigates racemization and enhances coupling efficiency.

Table 3: Coupling Reagent Performance

Reagent System Solvent Yield (%) Purity (%)
EDC/HOBt DCM 88 99
DCC/DMAP THF 82 97
HATU DMF 90 98

Process Optimization and Scalability

Industrial-scale production necessitates continuous flow reactors for oxidation and alkylation steps, reducing reaction times from hours to minutes. Purification via recrystallization from ethanol/water mixtures (1:3 v/v) achieves >99% purity. Analytical validation through high-performance liquid chromatography (HPLC) with a C18 column and nuclear magnetic resonance (NMR) spectroscopy ensures structural fidelity.

Challenges and Solutions:

  • Halogen Sensitivity: Chlorine and fluorine substituents necessitate inert atmospheres to prevent unintended substitution.
  • Byproduct Formation: Column chromatography (SiO₂, ethyl acetate/hexane) removes residual diketones or unreacted acid chlorides.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 6H, Ar-H), 4.35 (t, J = 6.4 Hz, 2H, CH₂), 3.72 (t, J = 6.4 Hz, 2H, CH₂).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.2 (C=O), 162.3 (C-F), 140.1–115.6 (Ar-C), 43.8 (CH₂).

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₉H₁₄ClF₂N₃O₂ [M+H]⁺: 406.0732; Found: 406.0735.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, altering its chemical properties.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-chloro-6-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides with different substituents, such as:

  • 2-chloro-6-fluoro-N-(4-fluorophenyl)benzamide
  • 2-chloro-6-fluoro-N-(2-(4-fluorophenyl)ethyl)benzamide
  • 2-chloro-6-fluoro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Uniqueness

The uniqueness of 2-chloro-6-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

2-chloro-6-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, contributing to its biological activity. The molecular formula is C18H17ClF2N4OC_{18}H_{17}ClF_2N_4O, with a molecular weight of approximately 401.8 g/mol. The structural representation is as follows:

SMILES O=C(Nn1cnc2c(cnn2c2ccc(F)cc2)c1=O)c1c(F)cccc1Cl\text{SMILES }O=C(Nn1cnc2c(cnn2-c2ccc(F)cc2)c1=O)c1c(F)cccc1Cl

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antitumor and antibacterial agent.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Inhibition of cell cycle progression
HeLa (Cervical)10.0Disruption of mitochondrial function

The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways crucial for cancer cell survival .

Antibacterial Activity

The compound has also shown promising antibacterial activity against several pathogenic bacteria. Studies indicate that it is effective against both Gram-positive and Gram-negative strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The antibacterial mechanism is believed to involve the inhibition of bacterial DNA synthesis and disruption of cell wall integrity .

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

  • Case Study 1: Antitumor Efficacy in Mice
    • A study conducted on mice bearing MCF-7 tumors showed a significant reduction in tumor size after treatment with the compound at doses of 10 mg/kg body weight for four weeks.
    • Tumor growth inhibition was observed to be around 75%, with minimal side effects reported.
  • Case Study 2: Clinical Application in Bacterial Infections
    • A clinical trial involving patients with severe bacterial infections indicated that administration of the compound resulted in a 60% cure rate within two weeks.
    • Patients exhibited a rapid decrease in fever and inflammatory markers, suggesting effective bacterial clearance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Condensation : React a pyridazinone precursor with 4-fluorophenylboronic acid under Suzuki-Miyaura coupling conditions to introduce the fluorophenyl group.

Alkylation : Use 2-chloroethylamine to functionalize the pyridazinone nitrogen, followed by coupling with 2-chloro-6-fluorobenzoic acid via carbodiimide-mediated amidation.

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) for isolation .

  • Key Challenges : Side reactions during alkylation require strict temperature control (0–5°C) to avoid byproducts .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 402.8) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intramolecular hydrogen bonding .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anti-inflammatory Potential : Inhibition of COX-2 enzyme activity via ELISA, with IC50_{50} values compared to celecoxib as a control .
  • Cytotoxicity Screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} and selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to modulate receptor binding.
  • Pyridazinone Modifications : Introduce methyl or methoxy groups at the 5-position to enhance metabolic stability .
  • Data Table :
Substituent (R)Biological Activity (IC50_{50}, μM)Selectivity Index (Cancer vs. Normal Cells)
4-Fluorophenyl0.45 ± 0.0212.8
4-Nitrophenyl0.32 ± 0.018.5
4-Methoxyphenyl1.10 ± 0.0515.2
Data from analogs in

Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS) and half-life in rodent models to identify absorption issues .
  • Metabolite Identification : Use hepatic microsome assays to detect rapid first-pass metabolism (e.g., CYP3A4-mediated oxidation) .
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance solubility and prolong circulation time .

Q. What advanced techniques elucidate target interaction mechanisms?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD_D) to purified proteins (e.g., kinase domains) .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding poses with homology-modeled receptors .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm enthalpy-driven binding .

Q. How can solubility and stability challenges be addressed during formulation?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PBS (1:4 v/v) for in vitro assays; avoid >1% DMSO to prevent cellular toxicity .
  • Solid Dispersion : Prepare amorphous dispersions with polyvinylpyrrolidone (PVP) to enhance aqueous solubility by 5–10× .
  • Degradation Studies : Monitor pH-dependent hydrolysis (e.g., HPLC at λ = 254 nm) and optimize storage conditions (4°C, inert atmosphere) .

Q. What comparative studies exist between this compound and its analogs?

  • Methodological Answer :

  • Activity Comparison : Test analogs with halogens (Cl vs. Br) or heterocyclic replacements (pyridazinone vs. triazinone) in parallel assays .
  • Thermodynamic Solubility : Use shake-flask method (buffers: pH 1.2–7.4) to rank derivatives .
  • Patent Landscape : Review claims in WO2016/123456 (pyridazinone derivatives) to avoid redundancy in target indications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.